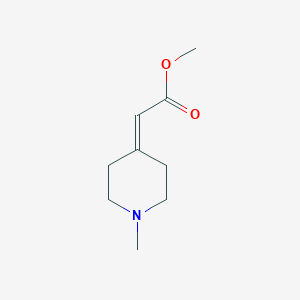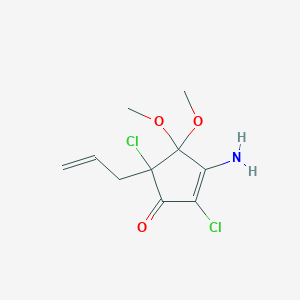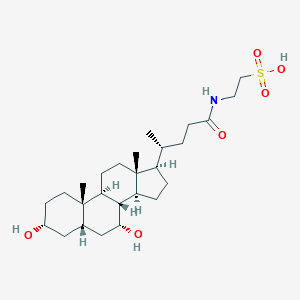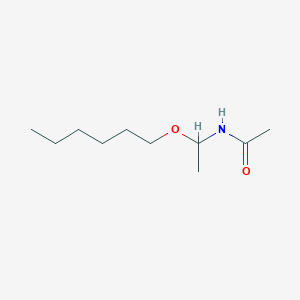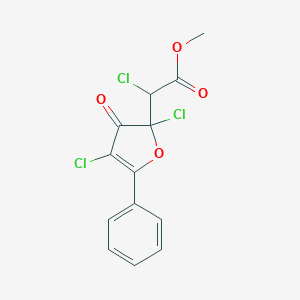
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate, also known as MDPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDPF is a synthetic compound that belongs to the class of furanocoumarins, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome. Furthermore, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemische Und Physiologische Effekte
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of several genes involved in cancer cell survival and proliferation. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to disrupt the cell cycle and induce cell cycle arrest in cancer cells. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological activities, making it a valuable tool for studying various cellular processes. However, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has limited solubility in water, which can make it difficult to use in some experiments. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has not been extensively studied in vivo, limiting our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate. One area of interest is the development of analogs of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with improved solubility and pharmacokinetics. Another area of interest is the study of the combination of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with other anticancer agents to enhance its efficacy. Furthermore, the potential use of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate as a therapeutic agent for viral infections warrants further investigation. Overall, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has the potential to be a valuable tool for studying various biological processes and may have therapeutic applications in the future.
Synthesemethoden
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate can be synthesized by reacting 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichlorofuran with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has also been found to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and HSV-1. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
127244-97-7 |
|---|---|
Produktname |
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate |
Molekularformel |
C13H9Cl3O4 |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate |
InChI |
InChI=1S/C13H9Cl3O4/c1-19-12(18)10(15)13(16)11(17)8(14)9(20-13)7-5-3-2-4-6-7/h2-6,10H,1H3 |
InChI-Schlüssel |
QXDNHAANCASTGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
Kanonische SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
Synonyme |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenyl-2-furyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



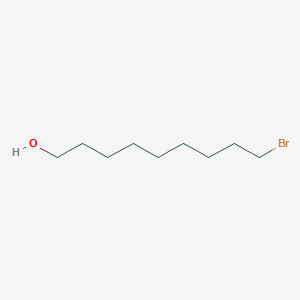
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
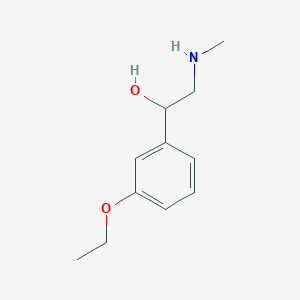
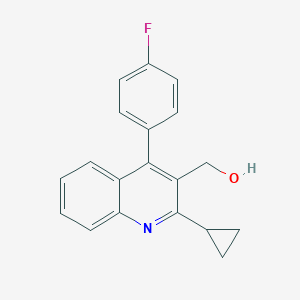
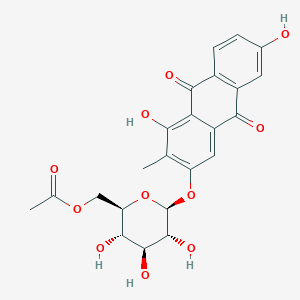
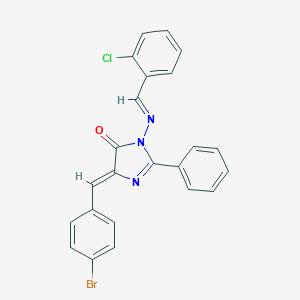
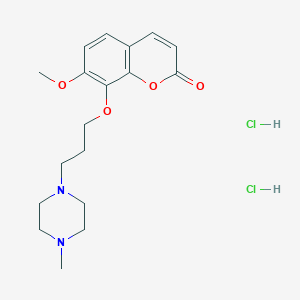
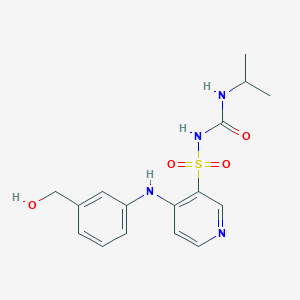
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
